

AZD-7648: A Technical Overview of its Apoptotic Induction in Cancer Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) network, playing an essential role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. [2] Many cancers exhibit a heightened reliance on specific DDR pathways for survival, making DNA-PK a compelling therapeutic target. By inhibiting the catalytic subunit of DNA-PK, AZD-7648 prevents the repair of DSBs, leading to overwhelming genomic instability and the subsequent induction of apoptosis in cancer cells.[1] This document provides a technical guide on the core mechanisms of AZD-7648, summarizing key quantitative data and experimental methodologies related to its role in promoting cancer cell death.

Core Mechanism of Action

AZD-7648's primary mechanism involves the direct inhibition of DNA-PK's catalytic activity. In the presence of DNA damage, such as that induced by chemotherapy or radiotherapy, DNA-PK is activated to orchestrate the NHEJ repair process. AZD-7648 blocks this function, causing an accumulation of unrepaired DSBs.[1][3] This sustained DNA damage signal triggers downstream pathways that arrest the cell cycle, typically at the G2/M phase, and ultimately activate the intrinsic pathway of apoptosis.[4][5] This mechanism not only potentiates the







effects of DNA-damaging agents but can also be effective as a monotherapy in tumors with high endogenous levels of DNA damage.[1]

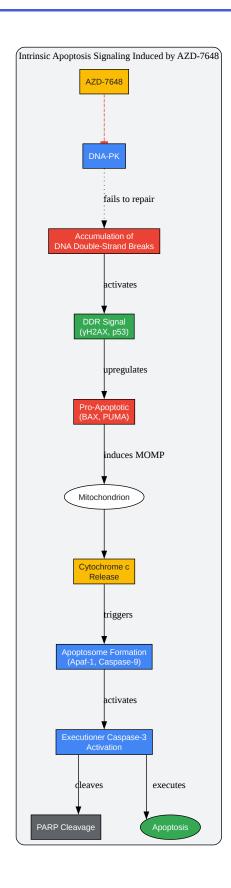




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